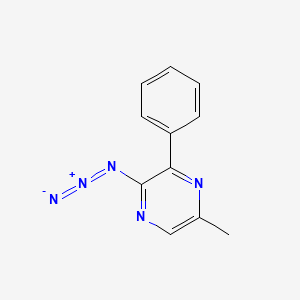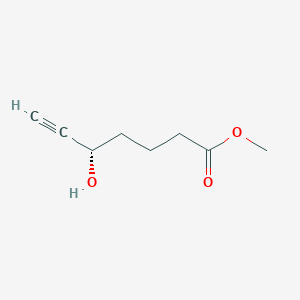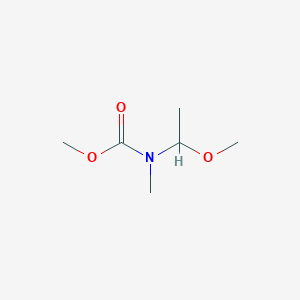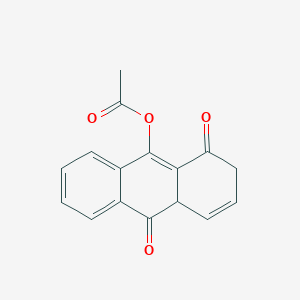
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione is a chemical compound with the molecular formula C9H18N2O2S. It is known for its unique structure, which includes a thione group, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound in the presence of sulfur. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-7,9-diazacycloundecane-8-thione: Lacks the methyl groups present in 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione.
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane: Similar structure but without the thione group.
Uniqueness
This compound is unique due to the presence of both the thione group and the dimethyl substitutions.
Propriétés
Numéro CAS |
89863-07-0 |
|---|---|
Formule moléculaire |
C9H18N2O2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
4,6-dimethyl-1,9-dioxa-4,6-diazacycloundecane-5-thione |
InChI |
InChI=1S/C9H18N2O2S/c1-10-3-5-12-7-8-13-6-4-11(2)9(10)14/h3-8H2,1-2H3 |
Clé InChI |
GSAQHDMGOVWHJJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOCCOCCN(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)

![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)



![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)



![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)


